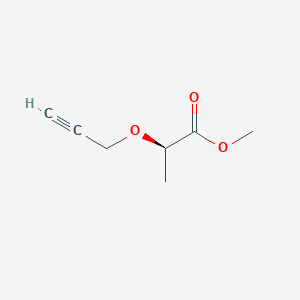
methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a compound that has been studied in the context of organic synthesis and stereochemistry. It is related to various compounds that have been synthesized for their potential applications in medicinal chemistry and material science. For instance, methyl (S)-3-amino-3-(3-pyridyl)propanoate is a key starting material in the synthesis of an orally active antagonist of the platelet fibrinogen receptor . Similarly, enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates has been achieved, which is significant for the development of asymmetric synthetic methods .
Synthesis Analysis
The synthesis of related compounds involves stereoselective methods. For example, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate was achieved by hydrogenation of an enantiomeric enamine with a palladium catalyst, followed by the removal of the chiral auxiliary . Another method includes the reaction of methyl (2Z)-3-aryl-2-(bromomethyl)prop-2-enoates with prop-2-yn-1-ol in the presence of quinidine, which resulted in enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate has been explored through various techniques. For instance, the electron density distributions of related molecules have been calculated to identify molecular orbital signatures, which are crucial for understanding the effects of substituents like the methyl group on the molecular geometry and reactivity . Additionally, the stereochemical relations in compounds with a stereogenic N-O axis have been uncovered, revealing how steric interactions influence the configuration of molecules .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate moiety can be inferred from studies on similar structures. The presence of a prop-2-yn-1-yloxy group suggests potential for participation in reactions typical of alkynes, such as cycloadditions or nucleophilic additions. The stereochemistry of such compounds is often crucial in determining the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and related compounds can be deduced from studies on molecular structure and reactivity. For example, the orientation of substituent groups at interfaces, as studied by vibrational sum frequency spectroscopy, provides insights into the behavior of molecules in different environments, which is important for understanding solubility, phase behavior, and reactivity .
Aplicaciones Científicas De Investigación
Herbicide Efficacy and Mechanism
Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and its derivatives have been investigated for their effectiveness as selective herbicides. Research by Shimabukuro et al. (1978) on dichlofop-methyl, a derivative, shows its selectivity for wild oat control in wheat through inhibition of auxin-stimulated elongation, with differences in action between oat and wheat suggesting a complex mode of action involving auxin antagonism and root growth inhibition. This highlights the compound's potential in agricultural weed management strategies (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Catalysis in Chemical Synthesis
The compound has also been the focus of research in catalysis for the production of various esters. Clegg et al. (1999) describe a palladium-based catalyst system for the efficient production of methyl propanoate, showcasing the compound's role in advancing synthetic methods for ester production, which is crucial for various industrial applications (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Interfacial Molecular Structure Analysis
Kataoka and Cremer (2006) studied the orientation of isopropyl groups in 2-propanol/water mixtures at the liquid/vapor interface, providing insight into the molecular structure and behavior of alcohol mixtures. This research could have implications for understanding the surface properties of various alcohols, including methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate in mixed solvent systems (Kataoka & Cremer, 2006).
Baeyer-Villiger Monooxygenase in Ester Synthesis
Van Beek et al. (2014) explored the use of Baeyer-Villiger monooxygenases for the synthesis of methyl propanoate, an essential precursor for polymethyl methacrylates. This research demonstrates the potential of biocatalysis in producing industrially relevant chemicals, highlighting the versatility of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate and its derivatives in green chemistry applications (van Beek, Winter, Eastham, & Fraaije, 2014).
Stereochemical Relations and Synthesis Applications
Research on stereochemical aspects and synthesis applications, such as those by Hartung et al. (2003), provides insights into the structural and stereochemical complexity of compounds like methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate. Understanding these aspects is crucial for the development of specific synthetic routes and the creation of compounds with desired properties (Hartung, Schwarz, Svoboda, & Fuess, 2003).
Propiedades
IUPAC Name |
methyl (2R)-2-prop-2-ynoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIJGCMAURQHW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

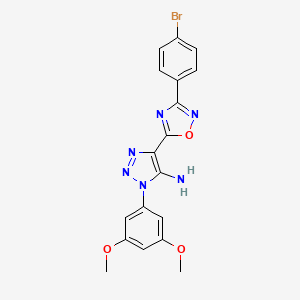
![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)
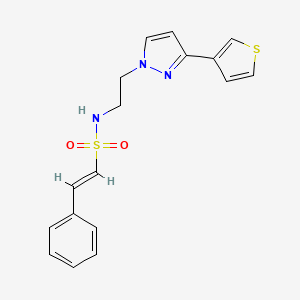
![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)
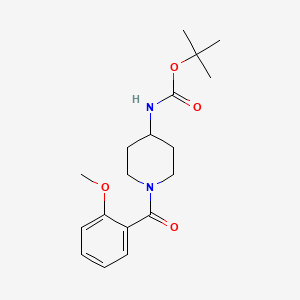

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)
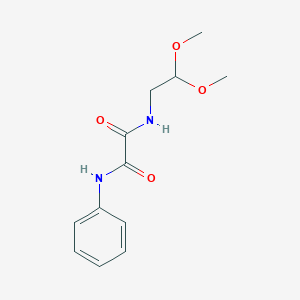


![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)
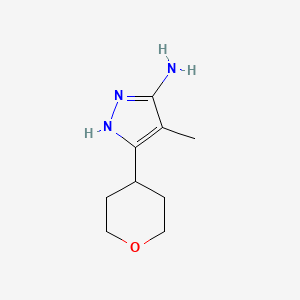
![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)